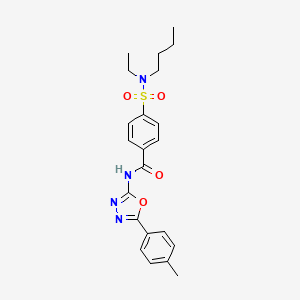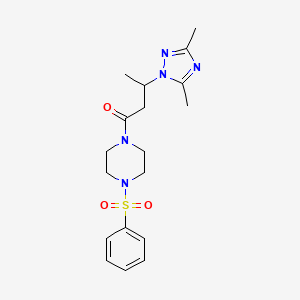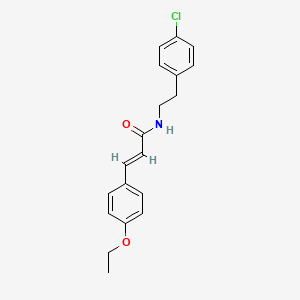
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as BE-43547A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but studies suggest that it works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide inhibits the activity of HSP90 in cancer cells, which leads to the degradation of oncogenic proteins and the inhibition of cancer cell growth. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors and increase the survival of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide for lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors in animal studies, which suggests that it may have therapeutic potential for the treatment of cancer. However, one of the limitations of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of research is the development of more efficient synthesis methods for 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, which would make it more accessible for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide in clinical trials, which would be necessary for its eventual approval as a cancer treatment.
Métodos De Síntesis
The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with p-tolylacetic acid to form 2-(p-tolyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-butyl-N-ethylsulfamide to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 5-(p-tolyl)-1,3,4-oxadiazol-2-amine to form 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its use as a potential treatment for cancer. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-6-15-26(5-2)31(28,29)19-13-11-17(12-14-19)20(27)23-22-25-24-21(30-22)18-9-7-16(3)8-10-18/h7-14H,4-6,15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHYHNJJBYEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2899951.png)
![4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899952.png)


![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)
![N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide](/img/structure/B2899960.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-Chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2899966.png)


![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)